molecular formula C18H11N5O2S2 B12184771 N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B12184771
M. Wt: 393.4 g/mol
InChI Key: MNVABTYRAHLLCC-ZROIWOOFSA-N
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Description

N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a complex organic compound that features a quinoxaline moiety, a thiazolidine ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline derivative. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . The thiazolidine ring is then introduced through a cyclization reaction involving a thiourea derivative . Finally, the pyridine carboxamide group is attached via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Green chemistry principles, such as the use of safer solvents and catalysts, may also be employed to minimize environmental impact .

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to inhibit certain enzymes, such as PI3Kγ, which plays a role in cell proliferation and survival . The thiazolidine ring may also contribute to the compound’s biological activity by interacting with other molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is unique due to its combination of a quinoxaline moiety, a thiazolidine ring, and a pyridine carboxamide group. This unique structure contributes to its diverse range of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H11N5O2S2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H11N5O2S2/c24-16(12-4-2-6-19-10-12)22-23-17(25)14(27-18(23)26)9-11-3-1-5-13-15(11)21-8-7-20-13/h1-10H,(H,22,24)/b14-9-

InChI Key

MNVABTYRAHLLCC-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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